![molecular formula C12H11N B2589748 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile CAS No. 1823331-18-5](/img/structure/B2589748.png)

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

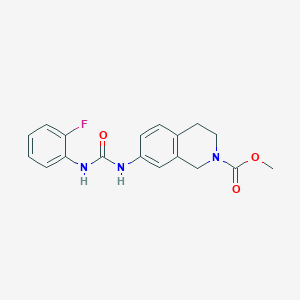

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11N . It has a molecular weight of 169.09 . Bicyclo[1.1.1]pentanes, such as this compound, have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies .

Synthesis Analysis

The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involves a practical general reaction that produces bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed . This strategy has been used to prepare over 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .Molecular Structure Analysis

The molecular structure of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile consists of a benzonitrile group attached to a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane group is a highly strained molecule consisting of three rings of four carbon atoms each .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve a radical exchange process . This process allows for the installation of the bicyclo[1.1.1]pentane unit on the xanthate moiety .Physical And Chemical Properties Analysis

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile has a molecular weight of 169.09 . It is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Scientific Research Applications

Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their unique three-dimensional structure. These compounds find use in nanotechnology, where precise control over molecular motion is essential .

Supramolecular Linker Units: BCP-based molecules act as versatile linker units in supramolecular assemblies. Their rigid framework enhances stability and facilitates self-assembly processes in materials like metal–organic frameworks (MOFs) .

Liquid Crystals: BCP derivatives exhibit liquid crystalline behavior, making them valuable components in liquid crystal displays (LCDs) and other optoelectronic devices .

FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors utilize BCP-based fluorophores to detect molecular interactions and conformational changes. These sensors are crucial in biological and chemical assays .

Drug Discovery

BCP motifs have gained prominence in drug discovery due to their bioisosteric properties. Here’s how they contribute:

Bioisosteric Replacement: BCP serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. Replacing these functional groups with BCP fragments enhances drug properties, such as solubility, potency, and metabolic stability .

Bridge Functionalization: While methods exist for installing substituents at the bridgehead positions (1,3), functionalization of the bridge positions (2,4,5) remains challenging. Researchers continue to explore synthetic approaches to address this gap .

Organic Chemistry

BCP derivatives also find applications in organic chemistry:

Synthesis of BCP Analogues: Mild reaction conditions allow the synthesis of BCPs bearing carbon and halogen substituents. This method has broad substrate scope and functional group tolerance, enabling the creation of BCP analogues for various targets .

Visible Light-Induced Synthesis: Recent advances include visible light-induced synthesis of 1,3-disubstituted BCP ketones. These compounds serve as valuable bioisosteres for para-substituted aromatic rings in drug design .

Conclusion

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile’s diverse applications span materials science, drug discovery, and organic chemistry. Its unique structure continues to inspire innovative research across multiple fields.

For more in-depth information, you can refer to the cited references . Happy exploring! 🌟

Future Directions

The future directions for research on 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve their use in drug discovery . The development of a practical general reaction for the synthesis of these compounds should ease their transition to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives, which include 3-(Bicyclo[111]pentan-1-yl)benzonitrile, have been used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

It’s known that bcp derivatives can add three-dimensional character and saturation to compounds .

Biochemical Pathways

It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .

Pharmacokinetics

It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, such as in bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

It’s known that bcp derivatives can increase or equal solubility, potency, metabolic stability, and decrease non-specific binding of lead compounds .

Action Environment

It’s known that bcp derivatives present considerable synthetic challenges due to the unique properties of the bcp core .

properties

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPUKIDHPOMTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)

![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)

![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)

![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)

![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)